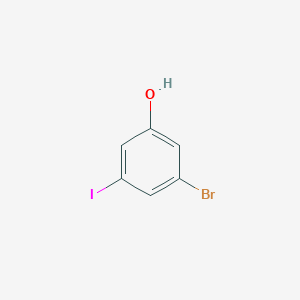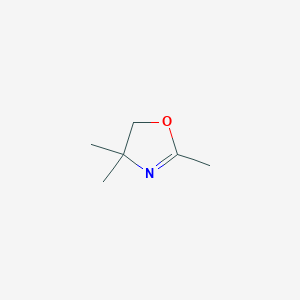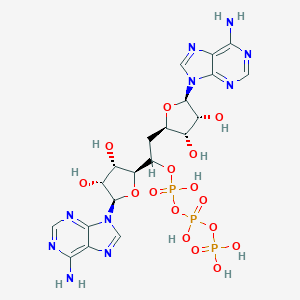
ppApA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PpApA, also known as pyrophosphorylated adenosine, is a molecule that has recently gained attention in the scientific community due to its potential applications in various fields. This molecule is formed by the phosphorylation of adenosine triphosphate (ATP) and has been found to have significant effects on biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of ppApA involves its binding to specific proteins and enzymes. ppApA has been found to bind to a protein called PAP7, which is involved in the regulation of poly(A) tail length in mRNA molecules. ppApA has also been shown to bind to the RNA editing enzyme ADAR2, enhancing its activity.
Efectos Bioquímicos Y Fisiológicos
PpApA has been found to have various biochemical and physiological effects. It has been shown to regulate the activity of enzymes involved in RNA metabolism, such as RNA polymerase II and ADAR2. ppApA has also been found to regulate the length of the poly(A) tail in mRNA molecules. In addition, ppApA has been shown to have effects on the immune system, with studies suggesting that it may play a role in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ppApA is its potential as a tool for studying RNA editing and RNA metabolism. Its ability to regulate the activity of enzymes involved in these processes makes it a valuable tool for researchers. However, one of the limitations of ppApA is its instability, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of ppApA. One area of research is the development of new methods for synthesizing and stabilizing ppApA, which could make it more accessible for use in lab experiments. Another area of research is the exploration of ppApA's potential as a therapeutic agent. Studies have suggested that ppApA may have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Overall, the study of ppApA has the potential to lead to new insights into RNA editing and RNA metabolism, as well as new therapeutic approaches for the treatment of disease.
Métodos De Síntesis
The synthesis of ppApA involves the phosphorylation of ATP using an enzyme called polyphosphate kinase (PPK). PPK transfers phosphate groups from polyphosphate to ATP, resulting in the formation of ppApA. This process can be carried out in vitro using purified enzymes or in vivo using genetically modified organisms.
Aplicaciones Científicas De Investigación
PpApA has been found to have various applications in scientific research. One of the main applications is in the study of RNA editing. ppApA has been shown to be a cofactor for the RNA editing enzyme ADAR2, which is involved in the editing of adenosine to inosine in RNA molecules. ppApA has also been found to regulate the activity of other enzymes involved in RNA metabolism, such as RNA polymerase II.
Propiedades
Número CAS |
10209-67-3 |
|---|---|
Nombre del producto |
ppApA |
Fórmula molecular |
C20H27N10O16P3 |
Peso molecular |
756.4 g/mol |
Nombre IUPAC |
[1,2-bis[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-8-17(25-2-23-15)29(4-27-8)19-12(33)10(31)6(42-19)1-7(44-48(38,39)46-49(40,41)45-47(35,36)37)14-11(32)13(34)20(43-14)30-5-28-9-16(22)24-3-26-18(9)30/h2-7,10-14,19-20,31-34H,1H2,(H,38,39)(H,40,41)(H2,21,23,25)(H2,22,24,26)(H2,35,36,37)/t6-,7?,10-,11+,12-,13-,14-,19-,20-/m1/s1 |
Clave InChI |
CNUZICGKLOTDRJ-ZYCSGJNZSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Sinónimos |
adenosine diphosphate adenosine monophosphate ppApA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



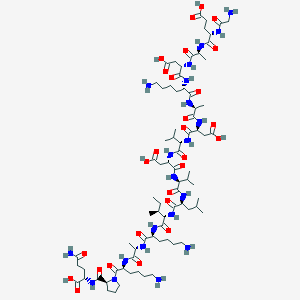
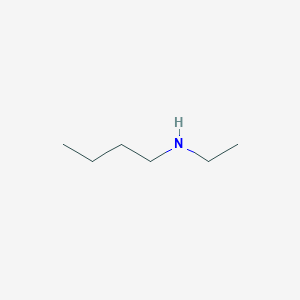
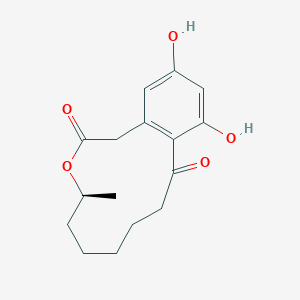
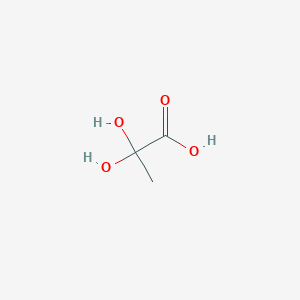

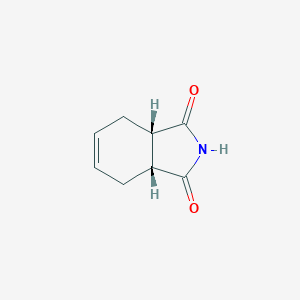
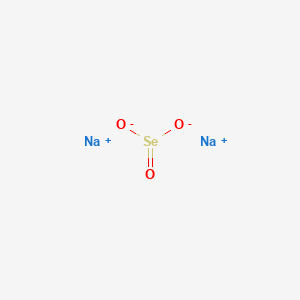


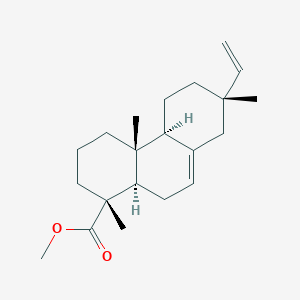
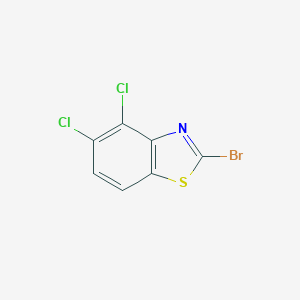
![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
